
(3,4-dihydroisoquinolin-2(1H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Structural Elucidation
Synthesis of Benzylisoquinoline Alkaloids
Research has highlighted the synthesis of new benzylisoquinoline alkaloids, including structures similar to the queried compound. These compounds are synthesized from natural sources and characterized using advanced spectroscopic techniques (Pudjiastuti et al., 2010). Their structural elucidation provides insight into the diversity and complexity of natural product chemistry and lays the foundation for synthesizing novel compounds with potential biological activities.
Pharmacological Activities
Anticancer Properties
Compounds with the tetrahydroisoquinoline scaffold have been evaluated for their anticancer effects. For instance, LFZ-4-46, a tetrahydroisoquinoline derivative, was studied for its anticancer mechanisms against human breast and prostate cancer cells. This research revealed the compound's ability to induce apoptosis and cell cycle arrest, mediated by DNA damage and the activation of the MAPKs pathway (Xu et al., 2021).
Antioxidant Activities
The synthesis and evaluation of antioxidants based on phenyl(methanone) derivatives demonstrate significant antioxidant power, comparable to standard compounds like BHA, BHT, α-tocopherol, and trolox. Such studies suggest the potential of these molecules in developing new antioxidant agents (Çetinkaya et al., 2012).
Molecular Studies
N-Type Calcium Channel Blockers
Research on tetrahydroisoquinoline derivatives has identified novel small-molecule N-type calcium channel blockers with improved pharmacokinetic profiles and reduced cytochrome P450 inhibition liability. These findings have implications for developing new treatments for neuropathic pain (Ogiyama et al., 2015).
Phosphodiesterase (PDE4) Inhibitors
The design and synthesis of new PDE4 inhibitors incorporating the tetrahydroisoquinoline ring highlight the importance of specific structural features for enzymatic inhibition. This research contributes to the development of novel therapeutic agents for diseases modulated by PDE4 activity (Song et al., 2015).
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-25-20-11-13-22(15-20)19-8-6-17(7-9-19)21(24)23-12-10-16-4-2-3-5-18(16)14-23/h2-9,20H,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXGDTAILJYBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

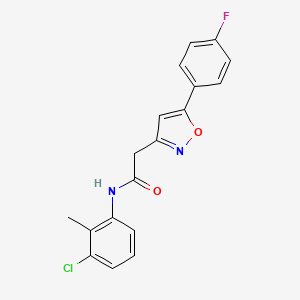
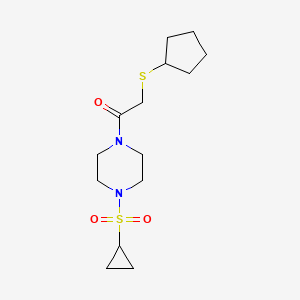
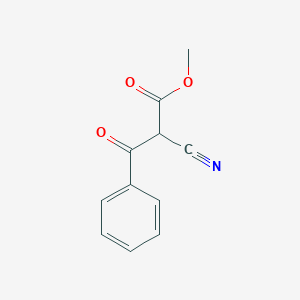
![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B2400668.png)
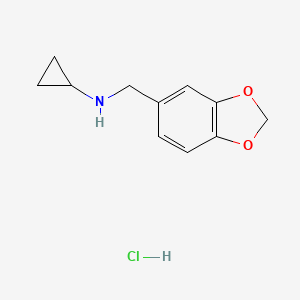
![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2400670.png)
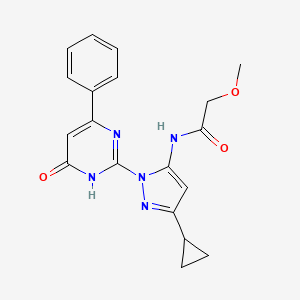
![Ethyl 5-[(2-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400672.png)
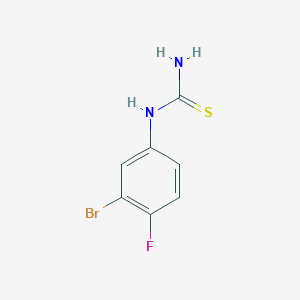
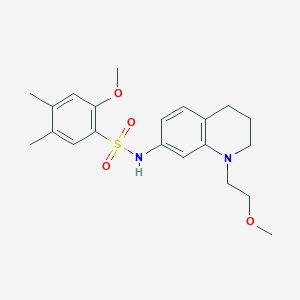
![2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2400675.png)
![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2400677.png)
![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)
